N-(4-fluorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, and is substituted with fluorophenyl and hydroxy-methoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazoloquinazoline intermediate.
Attachment of the hydroxy-methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using suitable catalysts and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group in the pyrazoloquinazoline core can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The hydroxy-methoxyphenyl group can participate in coupling reactions to form new C-C or C-N bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(3-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- 3-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-2-PROPENAMIDE
These compounds share similar structural motifs but differ in specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of N-(4-FLUOROPHENYL)-9-(4-HYDROXY-3-METHOXYPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C24H21FN4O4 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H21FN4O4/c1-33-20-11-13(5-10-18(20)30)22-21-17(3-2-4-19(21)31)28-23-16(12-26-29(22)23)24(32)27-15-8-6-14(25)7-9-15/h5-12,22,28,30H,2-4H2,1H3,(H,27,32) |
InChI Key |
INTVRDXFZRVKHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)F)O |
Origin of Product |
United States |
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